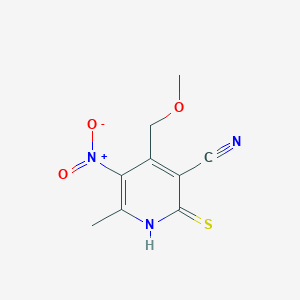
N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide involves multiple steps, starting with primary compounds such as 3-fluoro-4-cyanophenol. The process leads to the formation of substituted phenyl acetamides, which are characterized using techniques like elemental analysis, IR, and 1H NMR to confirm their structures (Yang Man-li, 2008).
Molecular Structure Analysis
The molecular structure of such acetamides is determined through various spectroscopic methods, providing insight into the arrangement of atoms and the chemical environment within the molecule. This analysis is essential for understanding the reactivity and potential applications of the compound.
Chemical Reactions and Properties
This compound participates in various chemical reactions due to its functional groups. These reactions can alter the compound's physical and chemical properties, making it suitable for different applications. For instance, the introduction of deuterium-substituted analogs can significantly impact the compound's stability and reactivity (Ming-Rong Zhang et al., 2005).
Scientific Research Applications
Pharmacodynamics and Pharmacokinetics
N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide, as a structural analogue of compounds like acetaminophen, has been explored in various pharmacodynamic and pharmacokinetic contexts. Research has delved into its metabolic pathways, revealing its complex metabolism which involves glucuronidation, sulfation, oxidation, hydroxylation, and deacetylation processes. These studies suggest a link between the metabolic activation of such compounds and susceptibility to toxic side effects, potentially influenced by pharmacogenetic profiles (Li-zi Zhao & G. Pickering, 2011).
Analgesic Mechanisms
The analgesic effects of related compounds, through metabolization to active forms that interact with specific neural receptors, provide insights into the potential mechanisms through which this compound might exert its effects. These active metabolites, such as AM404 from acetaminophen, suggest that similar compounds might also produce analgesic effects through novel pathways, including interactions with the TRPV1 and cannabinoid receptors (Nobuko Ohashi & T. Kohno, 2020).
Antiandrogenic Applications
Exploration into compounds with antiandrogenic properties, like flutamide, sheds light on potential therapeutic applications of this compound in conditions like prostatic cancer. The effectiveness of flutamide in combination with hormone therapy suggests a potential role for structurally related compounds in enhancing therapeutic outcomes for prostate cancer patients (R. N. Brogden & S. Clissold, 1989).
Postoperative Pain Management
Studies on the use of ketamine, which shares pharmacological similarities with this compound, in postoperative pain management highlight the potential of such compounds in enhancing pain relief protocols. The efficacy of low-dose ketamine suggests that related compounds might also offer benefits in managing acute postoperative pain, potentially offering a new tool for clinicians to improve patient outcomes (R. Schmid, A. Sandler, & J. Katz, 1999).
Environmental and Toxicological Studies
Research into the environmental and toxicological impacts of compounds like acetaminophen provides a basis for understanding the broader implications of this compound use. Environmental persistence, potential for bioaccumulation, and effects on aquatic life are critical considerations in assessing the safety and environmental impact of new chemical entities (C. Igwegbe et al., 2021).
properties
IUPAC Name |
N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-11-6-2-5-9-14(11)19-10-15(18)17-13-8-4-3-7-12(13)16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEVSIJROZVEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5601314.png)
![(4aR*,7aS*)-1-benzyl-4-[(1-methyl-1H-imidazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5601319.png)
![2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5601332.png)
![2-{3-oxo-3-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5601334.png)

![methyl 4-(2-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5601344.png)

![2-[(4-chlorobenzyl)sulfonyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5601367.png)
![3-[(3-phenyl-2-propen-1-ylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5601370.png)
![(4aR*,7aS*)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5601375.png)
![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}(2-pyridinyl)methanol](/img/structure/B5601395.png)

![8-[(1-phenylspiro[2.4]hept-1-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5601411.png)